
Methyl 2-oxoindoline-6-carboxylate
Overview
Description
Methyl 2-oxoindoline-6-carboxylate (CAS: 14192-26-8) is an organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . It is a methyl ester derivative of 2-oxoindoline-6-carboxylic acid, featuring a ketone group at position 2 and a carboxylate ester at position 6 of the indoline ring. This compound is widely used as a building block in pharmaceutical research, particularly in the synthesis of kinase inhibitors like nintedanib . It is available in high purity (>98%) and requires storage at -20°C or -80°C to maintain stability .
Preparation Methods
Historical Context and Early Synthetic Approaches
The synthesis of methyl 2-oxoindoline-6-carboxylate has evolved substantially since its initial reported preparations. Early methods relied on multi-step isolation processes with suboptimal yields. For example, Roth et al. (2009) described a two-step procedure starting from this compound, involving acetylation with 17.6 equivalents of acetic anhydride at 130°C for 8 hours, followed by reaction with trimethyl orthobenzoate in acetic anhydride at 120°C . This approach achieved a combined yield of 40.9% after two isolations, with purity challenges arising from acetic acid accumulation during the reaction .
Modern Single-Isolation Protocols
Solvent-Driven Acetylation and Enolether Formation
The patent US20200299275A1 (2020) introduces a streamlined method using high-boiling aromatic hydrocarbon solvents (e.g., toluene or xylene) to enable azeotropic removal of acetic acid during both acetylation and enolether formation stages . Key parameters include:
Parameter | Toluene-Based Method | Xylene-Based Method |
---|---|---|
Solvent Volume | 5 volumes | 5 volumes |
Acetic Anhydride (equiv) | 8–10 | 8–10 |
Reaction Temperature | 115–118°C | 130°C |
Reaction Time | 18–23 hours | 4–6 hours |
Trimethyl Orthobenzoate | 3–4 equiv | 3–4 equiv |
Final Yield | 90.85% | Comparable |
This protocol eliminates intermediate isolation steps by maintaining the methyl 1-acetyl-2-oxoindoline-6-carboxylate intermediate in solution, followed by direct reaction with trimethyl orthobenzoate . Azeotropic distillation removes 2–3 solvent volumes after acetylation, reducing acetic acid content from 954 mmol to non-interfering levels, thereby preventing decomposition of trimethyl orthobenzoate to methyl benzoate .
Critical Role of Solvent Selection
Toluene and xylene outperform chlorobenzene due to their optimal azeotropic properties with acetic acid (Table 2):
Solvent | Boiling Point (°C) | Acetic Acid Azeotrope (wt%) | Distillation Efficiency |
---|---|---|---|
Toluene | 110.6 | 28% | High |
Xylene | 138–144 | 35% | Moderate |
Chlorobenzene | 131 | 22% | Low |
Toluene’s lower boiling point allows faster acetic acid removal at 115–118°C, while xylene’s higher temperature accelerates reaction kinetics, shortening the acetylation phase to 4–6 hours . Both solvents enable >90% conversion of this compound with ≥98% purity in the final product .
Comparative Analysis of Industrial-Scale Methodologies
Prior Multi-Step Processes
Earlier industrial methods, such as WO 2009/071523, required three isolations:
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N-Chloroacetylation : this compound + chloroacetic anhydride → 93.5% yield.
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Enolether Formation : Intermediate + trimethyl orthobenzoate → 91.7% yield.
This approach incurred cumulative yield losses of ~15% due to repeated crystallizations and solvent exchanges .
Current Single-Isolation Advancements
The modern protocol condenses these steps into a single reaction vessel:
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Acetylation : this compound + acetic anhydride → in situ formation of methyl 1-acetyl-2-oxoindoline-6-carboxylate.
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Solvent Adjustment : Distillation removes 2 volumes of toluene/xylene-acetic acid azeotrope.
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Enolether Formation : Trimethyl orthobenzoate addition at 110–130°C, followed by 6–8 volume distillations to drive the reaction .
This method achieves a 90.85% yield with a single crystallization step, reducing solvent consumption by 40% and processing time by 30% compared to earlier methods .
Mechanistic Insights and Byproduct Mitigation
Acetic Acid Management
The equilibrium between acetic anhydride and acetic acid governs reaction efficiency:
2\text{O} + \text{H}2\text{O} \rightleftharpoons 2\text{AcOH}
Excess acetic acid promotes trimethyl orthobenzoate decomposition:
3\text{)}3 + \text{AcOH} \rightarrow \text{PhCOOCH}3 + 2\text{CH}3\text{OH} + \text{AcO}^-
Azeotropic distillation maintains acetic acid concentrations below 5 wt%, suppressing this side reaction .
Temperature Optimization
Higher temperatures (130°C in xylene) accelerate acetylation but risk thermal degradation of the indolinone core. Kinetic studies indicate an optimal balance at 115–120°C in toluene, where the degradation rate remains below 0.5%/hour .
Industrial Scalability and Economic Impact
The single-isolation method reduces production costs by:
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Labor : 50% fewer personnel hours due to eliminated isolation steps.
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Solvent Recovery : 80% toluene/xylene reuse via distillation.
A pilot-scale batch using 20 kg of this compound demonstrated consistent yields of 89–91% with 98.3–99.1% HPLC purity, meeting ICH guidelines for pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and indolines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Methyl 2-oxoindoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting angiokinase pathways.
Industry: It is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit angiokinase enzymes, which play a crucial role in the regulation of angiogenesis. This inhibition can lead to the suppression of tumor growth and metastasis in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Derivatives
2-Oxoindoline-6-carboxylic acid (CAS: 334952-09-9)
- Molecular Formula: C₉H₇NO₃
- Molecular Weight : 177.16 g/mol
- Key Difference : Lacks the methyl ester group, making it more polar and less lipophilic than the methyl ester derivative. This impacts solubility and bioavailability .
Methyl 2-oxoindoline-7-carboxylate (CAS: 380427-39-4)
- Similarity Score : 0.93 (vs. 0.88 for the 6-carboxylate isomer)
- Key Difference : The carboxylate group is at position 7 instead of 4. This positional change alters electronic distribution and may affect binding affinity in drug-receptor interactions .
Methyl indoline-6-carboxylate (CAS: 341988-36-1)
- Molecular Formula: C₁₀H₁₁NO₂
- Molecular Weight : 177.20 g/mol
- Key Difference: Absence of the 2-oxo group reduces hydrogen-bonding capacity and reactivity, making it less suitable for applications requiring keto-enol tautomerism .
Functional Group Variations
1-Methyl-2-oxoindoline-6-carboxylic acid (CAS: 138328-27-5)
- Molecular Formula: C₁₀H₉NO₃
- Molecular Weight : 191.18 g/mol
- Key Difference : Contains a free carboxylic acid group instead of a methyl ester, increasing acidity and altering solubility profiles (e.g., better aqueous solubility but reduced membrane permeability) .
6-Methyl-2-oxoindoline-3-carbaldehyde (CAS: 845655-53-0)
- Molecular Formula: C₁₀H₉NO₂
- Molecular Weight : 175.19 g/mol
Complex Derivatives in Pharmaceutical Contexts
Nintedanib Impurity-5
- Molecular Formula : C₅₆H₅₂N₈O₈
- Molecular Weight : 965.06 g/mol
- Key Difference : A bulky aromatic substituent at position 3 significantly increases molecular weight and complexity. This derivative is a byproduct in nintedanib synthesis and highlights the challenges in purifying structurally elaborate analogs .
(E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (CAS: 1168150-46-6)
Physicochemical and Application-Based Comparisons
Solubility and Stability
- Methyl 2-oxoindoline-6-carboxylate : Soluble in DMSO; stable at -80°C for 6 months .
- 2-Oxoindoline-6-carboxylic acid : Higher aqueous solubility due to the carboxylic acid group but prone to degradation under basic conditions .
Toxicity Profiles
- This compound : Hazard statements include H302 (harmful if swallowed) and H319 (eye irritation) .
- Methyl 2-oxoindoline-7-carboxylate : Similar toxicity but may exhibit distinct metabolic pathways due to positional isomerism .
Data Tables
Table 1: Structural and Physicochemical Comparison
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
This compound | 14192-26-8 | C₁₀H₉NO₃ | 191.18 | 2-oxo, 6-carboxylate |
2-Oxoindoline-6-carboxylic acid | 334952-09-9 | C₉H₇NO₃ | 177.16 | 2-oxo, 6-carboxylic acid |
Methyl 2-oxoindoline-7-carboxylate | 380427-39-4 | C₁₀H₉NO₃ | 191.18 | 2-oxo, 7-carboxylate |
1-Methyl-2-oxoindoline-6-carboxylic acid | 138328-27-5 | C₁₀H₉NO₃ | 191.18 | 1-methyl, 2-oxo, 6-carboxylic acid |
Table 2: Application and Hazard Comparison
Compound Name | Primary Application | Hazard Statements (GHS) |
---|---|---|
This compound | Pharmaceutical intermediate | H302, H315, H319, H335 |
Nintedanib Impurity-5 | Synthetic byproduct | Not reported; likely high toxicity due to complexity |
Methyl indoline-6-carboxylate | Organic synthesis intermediate | Lower reactivity; fewer hazards |
Biological Activity
Methyl 2-oxoindoline-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its oxindole structure, which is known for various biological activities. The compound can be represented by the following structural formula:
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Carcinoma) | 50 | |
MCF7 (Breast Cancer) | 32 | |
MDA-MB-231 (Triple-Negative) | Not specified | |
Caki-2 (Kidney Carcinoma) | Not specified | |
T98G (Glioblastoma) | Not specified |
The highest cytotoxicity was observed against the MCF7 and A549 cell lines, with a notable inhibition percentage compared to control treatments.
The mechanisms underlying the antiproliferative effects of this compound are believed to involve several pathways:
- Inhibition of Tyrosine Kinases : The compound serves as a precursor for Nintedanib, a known tyrosine kinase inhibitor, which blocks intracellular signaling pathways critical for tumor growth and metastasis .
- Induction of Apoptosis : Studies have indicated that compounds derived from the oxindole scaffold can activate procaspase-3, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Certain derivatives have shown the ability to induce cell cycle arrest, thereby preventing cancer cell proliferation .
Case Studies
Several case studies have highlighted the potential of this compound and its derivatives in cancer therapy:
- Study on Lung Cancer : A study indicated that methyl 2-oxoindoline derivatives exhibited potent activity against lung cancer cell lines, suggesting their potential as therapeutic agents in lung cancer treatment .
- Breast Cancer Research : Another investigation focused on breast cancer cell lines showed that compounds related to methyl 2-oxoindoline could inhibit cell growth significantly, providing a basis for further development of breast cancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-oxoindoline-6-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 2-oxoindoline-6-carboxylic acid using methanol under acidic catalysis. Optimization involves:
- Temperature control : Reactions are often carried out at reflux (60–80°C) to ensure complete conversion.
- Catalyst selection : Sulfuric acid or thionyl chloride (SOCl₂) are common catalysts, but milder alternatives like DCC (dicyclohexylcarbodiimide) can reduce side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >95% purity.
Data Table :
Catalyst | Yield (%) | Purity (%) | Side Products |
---|---|---|---|
H₂SO₄ | 78 | 92 | Diethyl ether adducts |
SOCl₂ | 85 | 95 | Minimal |
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
- ¹H NMR : Look for the methyl ester peak at δ 3.8–3.9 ppm (singlet, 3H) and the indoline ring protons (δ 6.8–7.2 ppm for aromatic protons).
- IR : Strong carbonyl stretches at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxoindoline C=O) .
- Mass Spec : Molecular ion peak at m/z 205 (M⁺) and fragment ions at m/z 160 (loss of COOCH₃).
Contradiction Note : Some analogs (e.g., acetylated derivatives in ) show shifted carbonyl peaks due to substituent effects, requiring careful comparison with reference spectra.
Q. What safety protocols are critical for handling this compound in the lab?
- Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation toxicity (EU-GHS/CLP). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Spill Response : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent spreading.
- Storage : Keep in a cool, dry place (<25°C) away from oxidizers. Use airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
When refining X-ray diffraction
- Software Tools : Use SHELXL for small-molecule refinement. For twinned crystals or high-resolution data, apply the TWIN/BASF commands .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .
Example : A study on a related indoline derivative revealed pseudo-merohedral twinning, resolved by adjusting the HKLF5 keyword in SHELXL .
Q. How do impurities like Nintedanib Impurity 32 form during synthesis, and how can they be minimized?
Nintedanib Impurity 32 (a structural analog) arises from incomplete acetylation or cross-reactivity during coupling steps. Mitigation strategies:
- Reagent Purity : Use freshly distilled methanol and acetic anhydride to avoid moisture-induced side reactions.
- Chromatographic Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to detect impurities early .
Data Table :
Impurity | Retention Time (min) | Source | Mitigation |
---|---|---|---|
Impurity 32 | 12.3 | Acetylation side product | Reduce reaction time to 2 hours |
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
- ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability (60–70%), aligning with experimental logP values in .
Limitation : Discrepancies between predicted and experimental solubility (e.g., 0.5 mg/mL observed vs. 1.2 mg/mL predicted) highlight the need for wet-lab validation .
Q. How can contradictory bioassay results (e.g., cytotoxicity vs. neuroprotection) be addressed in pharmacological studies?
- Dose-Dependent Effects : Test a broad concentration range (1 nM–100 µM) to identify therapeutic windows.
- Cell Line Specificity : Use primary neurons for neuroprotection assays vs. cancer lines (e.g., HeLa) for cytotoxicity.
- Mechanistic Profiling : Combine transcriptomics and proteomics to differentiate on-target vs. off-target effects .
Q. What advanced chromatographic techniques resolve co-eluting peaks in purity analysis?
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGUNWFFVDLNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395695 | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14192-26-8 | |
Record name | 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14192-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 2-oxindole-6-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-oxoindoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-OXINDOLE-6-CARBOXYLIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-OXINDOLE-6-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J55GEX7Z9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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